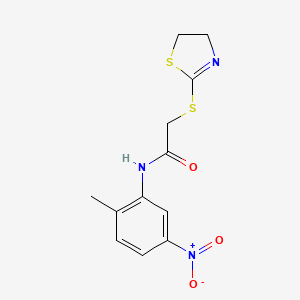![molecular formula C15H12FN3O3S B5781298 N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5781298.png)
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide, also known as FN-1501, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FN-1501 is a novel small molecule that has been synthesized through a multi-step process and has shown promising results in several scientific studies.
作用機序
The mechanism of action of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the Akt/mTOR pathway, which is essential for cell growth and survival. This compound also inhibits the expression of several genes that are involved in cancer cell proliferation and metastasis.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the inhibition of cancer cell growth and the induction of apoptosis. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. This compound has a low toxicity profile and has shown to be well-tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide is its potential to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy. This compound has also shown a low toxicity profile and has been well-tolerated in animal studies. However, one of the limitations of this compound is its complex synthesis process, which requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide. One of the most significant future directions is the development of this compound as a potential cancer therapy. Further studies are needed to determine the optimal dosage and administration schedule for this compound in combination with chemotherapy drugs. Another future direction is the investigation of the potential applications of this compound in other fields, such as neuroscience and infectious diseases. The development of new synthesis methods for this compound may also be a future direction for research.
合成法
The synthesis of N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide involves a multi-step process that includes the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-fluoroaniline. The final step involves the reaction of the intermediate product with carbon disulfide to form this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells, by inducing apoptosis. This compound has also been shown to enhance the effectiveness of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-[(2-fluorophenyl)carbamothioyl]-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c1-9-10(5-4-8-13(9)19(21)22)14(20)18-15(23)17-12-7-3-2-6-11(12)16/h2-8H,1H3,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPBHMMPYWATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(=S)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)

![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)
![2-[(4-methylphenyl)thio]-N-3-pyridinylacetamide](/img/structure/B5781269.png)
![1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5781270.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
